molecular formula C6H12O B105456 2-isopropoxypropene CAS No. 4188-63-0

2-isopropoxypropene

Cat. No.: B105456
CAS No.: 4188-63-0
M. Wt: 100.16 g/mol
InChI Key: MLALRMZPIVORPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxypropene is an organic compound with the molecular formula C6H12O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-isopropoxypropene can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with propylene in the presence of an acid catalyst. This reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the ether bond .

Industrial Production Methods

In industrial settings, the production of isopropenyl isopropyl ether often involves the use of sulfuric acid or other strong acids as catalysts. The process includes the dehydration of isopropyl alcohol, which results in the formation of the desired ether compound .

Chemical Reactions Analysis

Types of Reactions

2-isopropoxypropene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions where one of the alkyl groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Alkyl halides and alcohols.

Scientific Research Applications

2-isopropoxypropene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropenyl isopropyl ether involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the ether bond is cleaved, and the compound undergoes transformation into aldehydes or ketones. The presence of the double bond in the isopropenyl group makes it more reactive towards nucleophilic attack, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl ether: Similar in structure but lacks the double bond present in isopropenyl isopropyl ether.

    Diisopropyl ether: Another related compound but with two isopropyl groups attached to the oxygen atom.

    Vinyl isopropyl ether: Contains a vinyl group instead of an isopropenyl group.

Uniqueness

2-isopropoxypropene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties. This makes it more versatile in various chemical reactions compared to its similar counterparts .

Properties

CAS No.

4188-63-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-prop-1-en-2-yloxypropane

InChI

InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3

InChI Key

MLALRMZPIVORPQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=C)C

Canonical SMILES

CC(C)OC(=C)C

Synonyms

Ether Isopropenyl Isopropyl;  2-(1-Methylethoxy)-1-propene;  Isopropenyl Isopropyl Ether;  Isopropyl 2-Propenyl Ether

Origin of Product

United States

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